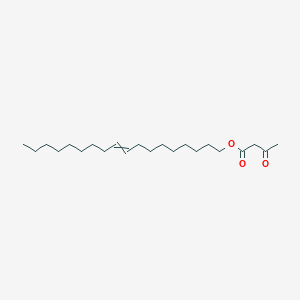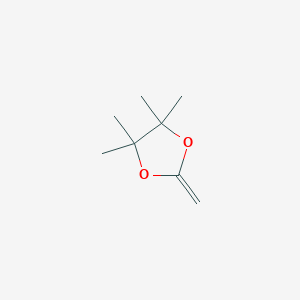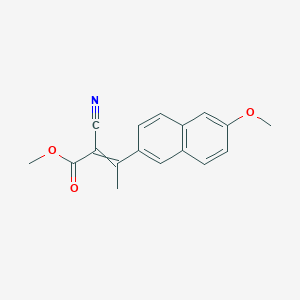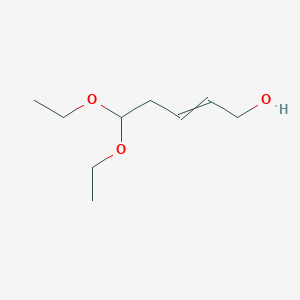![molecular formula C12H12N2O7 B14460920 N-[(4-Nitrophenyl)acetyl]-L-aspartic acid CAS No. 70539-45-6](/img/structure/B14460920.png)
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring with a nitro group and an acetyl group attached to an L-aspartic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]-L-aspartic acid typically involves the reaction of 4-nitrophenylacetic acid with L-aspartic acid under specific conditions. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-nitrophenylacetic acid and the amino group of L-aspartic acid. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted nitrobenzene derivatives.
科学的研究の応用
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(4-Nitrophenyl)acetyl]-L-aspartic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. The pathways involved in its action include oxidative stress and disruption of cellular processes.
類似化合物との比較
N-[(4-Nitrophenyl)acetyl]-L-aspartic acid can be compared with other similar compounds such as:
4-Nitrophenylacetic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
N-[(4-Nitrophenyl)acetyl]-L-glutamic acid: Similar structure but with a glutamic acid moiety instead of aspartic acid, leading to different biological activities.
4-Nitrophenylalanine: Contains a phenylalanine moiety and has distinct applications in peptide synthesis and enzyme studies.
特性
CAS番号 |
70539-45-6 |
|---|---|
分子式 |
C12H12N2O7 |
分子量 |
296.23 g/mol |
IUPAC名 |
(2S)-2-[[2-(4-nitrophenyl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H12N2O7/c15-10(13-9(12(18)19)6-11(16)17)5-7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,15)(H,16,17)(H,18,19)/t9-/m0/s1 |
InChIキー |
YRONLHYSTHKATF-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



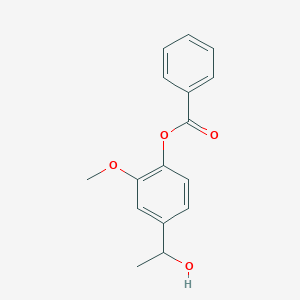


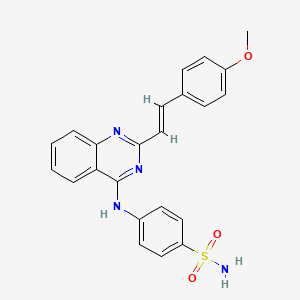
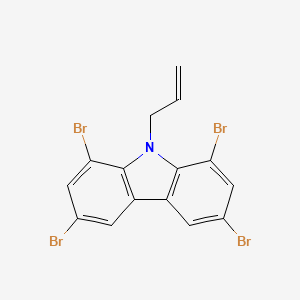
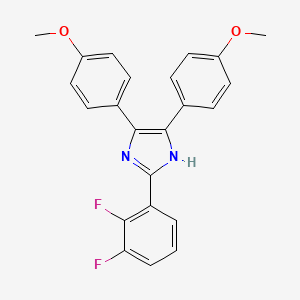

![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
